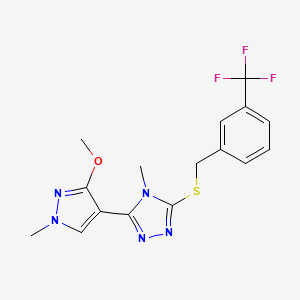
(1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride: is a chemical compound with the molecular formula C13H22Cl2N2O. It is a solid substance that is typically stored at low temperatures to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride involves several steps. The starting material is typically a cyclohexyl derivative, which undergoes a series of reactions to introduce the methoxypyridinyl group and the methanamine moiety. The final product is then converted to its dihydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry: In chemistry, (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular mechanisms .
Medicine: In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on certain diseases or conditions, although more research is needed to fully understand its medical potential .
Industry: In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and influence cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine: The non-dihydrochloride form of the compound.
[1-(5-Methoxypyridin-2-yl)cyclohexyl]methanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness: The dihydrochloride form of [1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine is unique due to its enhanced stability and solubility. These properties make it more suitable for certain applications compared to its non-dihydrochloride counterparts .
Properties
IUPAC Name |
[1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-11-5-6-12(15-9-11)13(10-14)7-3-2-4-8-13;;/h5-6,9H,2-4,7-8,10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODWKCBTKKUTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCCCC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2900524.png)
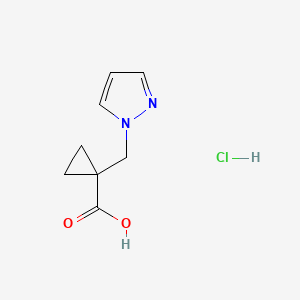

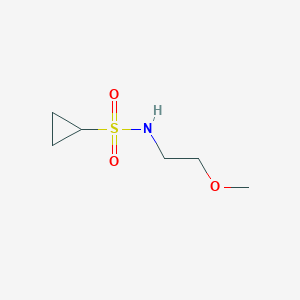
![8-methoxy-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2900532.png)
![N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2900533.png)
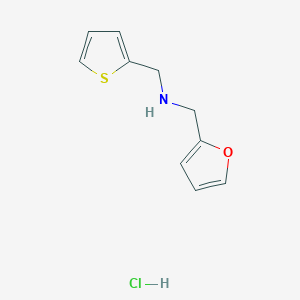
![(2E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]prop-2-en-1-one](/img/structure/B2900537.png)
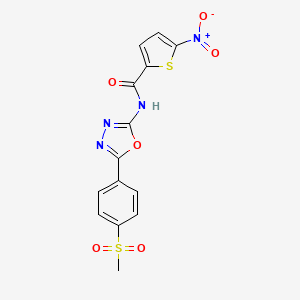
![4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2900540.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2900543.png)
![2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B2900544.png)
![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2900546.png)
